Tolcapone - 134308-13-7

Tolcapone

Catalog Number: EVT-285917
CAS Number: 134308-13-7
Molecular Formula: C14H11NO5
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolcapone is a yellow, crystalline powder that acts as a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). [] It is classified as a nitrocatechol derivative. [] In scientific research, Tolcapone serves as a valuable tool for investigating the role of COMT in various biological processes and exploring its therapeutic potential in different disease models. [, , ]

Molecular Structure Analysis
  • Oxidation: The catechol moiety is susceptible to oxidation, yielding quinone-like species. This property is relevant to its potential for redox cycling and generation of reactive oxygen species (ROS). [, ]
  • Methylation: Tolcapone is a substrate for COMT, undergoing methylation at one of its hydroxyl groups to form 3-OMT. [, ]
  • Glucuronidation: Tolcapone undergoes conjugation with glucuronic acid in the liver, forming the inactive 3-O-beta-D-glucuronide conjugate. []
Mechanism of Action

Tolcapone exerts its primary effect by inhibiting COMT, an enzyme involved in the metabolic breakdown of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine. [, ] By inhibiting COMT, Tolcapone increases the availability of these neurotransmitters in the brain and other tissues. [, ]

This mechanism is particularly relevant in the context of Parkinson's disease, where the loss of dopamine-producing neurons leads to motor symptoms. [, , ] Tolcapone's ability to enhance dopamine levels has led to its investigation as an adjunctive therapy in Parkinson's disease. [, , , ]

Pharmacokinetics and Metabolism

Following oral administration, Tolcapone undergoes rapid absorption and reaches peak plasma concentrations within approximately 1.5 hours. [] It exhibits a half-life of about 2.3 hours, indicating a relatively short duration of action. []

Tolcapone is primarily metabolized in the liver, with glucuronidation being the major metabolic pathway. [] The primary metabolite, the 3-O-beta-D-glucuronide conjugate, is pharmacologically inactive and is excreted in urine and feces. [] Another significant metabolite is 3-O-methyltolcapone (3-OMT), which also possesses COMT inhibitory activity but with a longer half-life than the parent compound. [, ]

Physical and Chemical Properties Analysis

Tolcapone is a yellow, crystalline powder with the following physicochemical characteristics: []

Applications
  • Parkinson's disease research: Investigating its potential as a therapeutic agent for managing motor fluctuations in Parkinson's disease. Numerous studies have explored its effects on "on-off" fluctuations, levodopa requirements, and quality of life. [, , , , , , , , ]
  • Neurological and psychiatric disorders: Studying the role of COMT in other neurological and psychiatric conditions, such as schizophrenia and frontotemporal dementia. [, , ]
  • Cancer research: Investigating its potential as an anti-cancer agent in neuroblastoma, based on its ability to modulate catecholamine levels and induce oxidative stress in tumor cells. [, , ]
  • Amyloid diseases: Exploring its potential as a therapeutic agent for transthyretin amyloidosis, based on its ability to stabilize transthyretin tetramers and inhibit amyloid fibril formation. [, ]
  • Drug metabolism and pharmacokinetics: Understanding its metabolic pathways and potential drug-drug interactions, especially in combination with levodopa and other Parkinson's disease medications. [, , , , ]
Future Directions
  • Developing safer Tolcapone analogues: Synthesizing new chemical entities with improved safety profiles while retaining its therapeutic benefits. []
  • Personalized medicine approaches: Identifying genetic or other biomarkers that can predict response and tolerance to Tolcapone, allowing for personalized treatment strategies. [, ]
  • Understanding its long-term effects: Conducting further research to assess the long-term safety and efficacy of Tolcapone in different patient populations. [, ]
  • Developing new drug delivery systems: Exploring novel formulations and delivery systems to improve its bioavailability and reduce potential side effects. []

3-O-Methyltolcapone (3-OMT)

    Compound Description: 3-O-Methyltolcapone (3-OMT) is the primary metabolite of Tolcapone, formed through O-methylation by Catechol-O-methyltransferase (COMT) []. Unlike Tolcapone, 3-OMT lacks pharmacological activity as a COMT inhibitor [].

    Relevance: The formation of 3-OMT significantly impacts the pharmacokinetics of Tolcapone. Tolcapone administration leads to a dose-dependent reduction in 3-OMD levels [, , , ]. While 3-OMT itself is inactive, its prolonged half-life contributes to the extended duration of Tolcapone's action []. 3-O-Methyltolcapone and its lipophilic analogues have shown promise as potent inhibitors of Transthyretin (TTR) amyloidogenesis, exceeding the potency of Tolcapone [].

Entacapone

    Compound Description: Entacapone is another Catechol-O-methyltransferase (COMT) inhibitor used as adjunctive therapy in Parkinson's disease, primarily for managing motor fluctuations [, , , , ]. Unlike Tolcapone, Entacapone demonstrates limited penetration of the blood-brain barrier, resulting in predominantly peripheral effects [, ].

Opicapone

    Compound Description: Opicapone, similar to Tolcapone and Entacapone, functions as a Catechol-O-methyltransferase (COMT) inhibitor. It is utilized in conjunction with Levodopa/carbidopa to alleviate motor fluctuations experienced by Parkinson's disease patients [].

    Relevance: Like Tolcapone, Opicapone belongs to the COMT inhibitor class and shares the therapeutic goal of improving Levodopa effectiveness by extending its duration of action []. Clinicians often consider the efficacy and safety profiles of all three COMT inhibitors – Tolcapone, Entacapone, and Opicapone – when determining the most suitable treatment option for patients with advanced Parkinson's disease [, ].

Levodopa

  • Relevance: Tolcapone is used adjunctively with Levodopa to mitigate motor fluctuations and enhance Levodopa's therapeutic effects [, ]. By inhibiting COMT, Tolcapone slows down Levodopa's peripheral metabolism, thereby increasing its bioavailability and prolonging its duration of action [, , ]. This synergistic action allows for a reduction in Levodopa dosage and frequency, potentially minimizing Levodopa-associated side effects [, , , ].

Carbidopa

    Compound Description: Carbidopa, a dopa decarboxylase inhibitor, is frequently co-administered with Levodopa [, , ]. It acts by blocking the peripheral conversion of Levodopa to dopamine, ensuring a greater proportion of Levodopa reaches the brain [].

    Relevance: Tolcapone is often used in conjunction with the Levodopa/Carbidopa combination to further enhance Levodopa's effectiveness and manage motor fluctuations [, ]. Studies indicate that Tolcapone does not interfere with Carbidopa's pharmacokinetics, suggesting the absence of clinically significant interactions between these drugs [].

Benserazide

    Compound Description: Benserazide, similar to Carbidopa, is a peripheral dopa decarboxylase inhibitor. It is co-formulated with Levodopa to enhance its central bioavailability by reducing its peripheral degradation [, ].

    Relevance: Tolcapone is often employed alongside Levodopa/Benserazide formulations to address motor complications in Parkinson's disease [, ]. Research indicates that Tolcapone's effect on Levodopa pharmacokinetics remains consistent across various Levodopa/Benserazide formulations, suggesting the absence of formulation-specific interactions [].

Selegiline

    Compound Description: Selegiline is a selective monoamine oxidase B (MAO-B) inhibitor often used in Parkinson's disease treatment []. Its mechanism involves preventing dopamine breakdown, thereby prolonging dopamine availability in the brain.

2,4-Dinitrophenol (DNP)

    Compound Description: 2,4-Dinitrophenol (DNP) is a known uncoupling agent of oxidative phosphorylation, leading to mitochondrial dysfunction []. This chemical disrupts the process by which cells generate energy, potentially leading to cellular damage and toxicity.

    Relevance: Structural similarities were observed between the mitochondrial damage induced by Tolcapone and DNP in rat models []. This finding suggests that Tolcapone, at high concentrations, might disrupt mitochondrial function similarly to DNP, potentially explaining the hepatotoxicity observed with Tolcapone in some cases [].

Oxaliplatin

    Compound Description: Oxaliplatin is a platinum-based chemotherapeutic agent used in cancer treatment [].

    Relevance: The combination of Tolcapone and Oxaliplatin demonstrated synergistic cytotoxic effects in neuroblastoma cell lines []. This preclinical finding suggests a potential therapeutic application of Tolcapone in combination with Oxaliplatin for neuroblastoma, warranting further investigation in clinical settings [].

(-)-Epigallocatechin-3-gallate (EGCG)

  • Relevance: Tolcapone, through its COMT-inhibiting properties, effectively increased the bioavailability of unmethylated EGCG in mouse models []. This finding suggests that combining Tolcapone with EGCG could enhance the latter's anticancer properties by preventing its rapid degradation, opening avenues for future cancer prevention strategies [].

Pergolide

    Compound Description: Pergolide is a dopamine agonist previously used in the treatment of Parkinson’s disease. It mimics the action of dopamine in the brain [].

    Relevance: A study compared the efficacy of Tolcapone and Pergolide as adjunctive therapies to Levodopa in Parkinson’s disease patients []. While both drugs showed comparable benefits in reducing Levodopa dosage, improving motor impairment and disability, and impacting general health-related quality of life, Tolcapone demonstrated superior results in a disease-specific quality of life questionnaire (PDQ-39) [].

Bromocriptine

    Compound Description: Bromocriptine, similar to Pergolide, belongs to the dopamine agonist class and was previously used in Parkinson’s disease management [].

Properties

CAS Number

134308-13-7

Product Name

Tolcapone

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3

InChI Key

MIQPIUSUKVNLNT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

3,4 Dihydroxy 5' methyl 5 nitrobenzophenone
3,4-dihydroxy-5'-methyl-5-nitrobenzophenone
Ro 40 7592
Ro 40-7592
Ro 407592
Ro-40-7592
Ro407592
SOM0226
Tasmar
tolcapone

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.